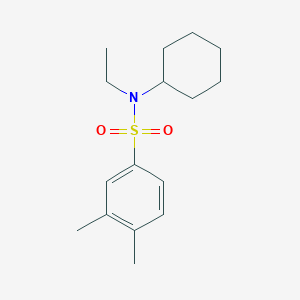![molecular formula C13H17Cl2NO2S B226397 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)
1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine involves the binding of the compound to specific sites on ion channels and transporters, thereby inhibiting their function. This compound has been found to bind to the extracellular domain of chloride channels and transporters, blocking the movement of chloride ions across the membrane. It has also been found to interact with the intracellular domain of anion exchangers, inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit cell volume regulation, acid-base balance, and neuronal signaling. This compound has also been found to modulate the activity of various ion channels and transporters, including chloride channels, bicarbonate transporters, and anion exchangers.
実験室実験の利点と制限
1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine has several advantages as a tool for scientific research. It is a highly specific inhibitor of chloride channels and transporters, making it a valuable tool for studying their function. This compound is also relatively easy to use and has a low toxicity profile. However, there are also some limitations to using this compound in lab experiments. It has been found to have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, the effects of this compound can be irreversible, making it difficult to study the recovery of channel or transporter function after inhibition.
将来の方向性
There are several future directions for research on 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine. One area of interest is the development of more specific and selective inhibitors of chloride channels and transporters. Another area of research is the investigation of the role of this compound in various physiological processes, including cell volume regulation, acid-base balance, and neuronal signaling. Additionally, the effects of this compound on other ion channels and transporters should be further studied to better understand its off-target effects. Finally, the use of this compound in drug discovery and development should be explored, as it may have potential as a therapeutic agent for various diseases and conditions.
合成法
The synthesis of 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification by column chromatography.
科学的研究の応用
1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine has been widely used in scientific research as a tool to study the function of various ion channels and transporters. It has been found to inhibit chloride channels, bicarbonate transporters, and anion exchangers. This compound has also been used to investigate the role of these channels and transporters in various physiological processes such as cell volume regulation, acid-base balance, and neuronal signaling.
特性
分子式 |
C13H17Cl2NO2S |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-9-7-13(12(15)8-11(9)14)19(17,18)16-6-4-3-5-10(16)2/h7-8,10H,3-6H2,1-2H3 |
InChIキー |
LCLKVONZSJXNNL-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
正規SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226325.png)
![Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226327.png)









